5-Phenyl-1,3-oxazinane-2,4-dione is an organic compound that plays a significant role in the metabolism of the antiepileptic drug felbamate. This compound is synthesized through metabolic pathways and has been identified in human biological fluids, indicating its relevance in pharmacology and toxicology.
The synthesis of 5-Phenyl-1,3-oxazinane-2,4-dione can be achieved through various methods, primarily involving the metabolic transformation of 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one. This transformation occurs via enzymatic reactions, notably involving alcohol dehydrogenase .
In vitro studies have demonstrated that 5-Phenyl-1,3-oxazinane-2,4-dione can undergo base-catalyzed decomposition to yield several products, including 3-carbamoyl-2-phenylpropionic acid, which is a major metabolite of felbamate . The synthesis process also involves careful control of reaction conditions to ensure the stability and yield of the desired compound.
5-Phenyl-1,3-oxazinane-2,4-dione participates in several chemical reactions as part of its metabolic pathway. Key reactions include:
The reactivity profile of 5-Phenyl-1,3-oxazinane-2,4-dione indicates that it can undergo transformations that may have implications for both pharmacological efficacy and potential toxicity associated with felbamate therapy .
The mechanism by which 5-Phenyl-1,3-oxazinane-2,4-dione exerts its effects is closely tied to its role as a metabolite of felbamate. Upon administration of felbamate:
Research indicates that the formation and reactivity of this compound may influence therapeutic outcomes and side effects associated with felbamate use .
The physical properties of 5-Phenyl-1,3-oxazinane-2,4-dione include:
Key chemical properties include:
5-Phenyl-1,3-oxazinane-2,4-dione is primarily studied for its role in drug metabolism and potential implications for pharmacotherapy involving felbamate. Its identification in human biofluids supports research into drug safety and efficacy profiles . Additionally, understanding its reactivity may aid in predicting adverse effects associated with antiepileptic drug therapies.
This compound exemplifies the complex interplay between drug metabolism and therapeutic outcomes in clinical settings.
5-Phenyl-1,3-oxazinane-2,4-dione (C₁₀H₉NO₃; MW 191.18 g/mol) represents a critical intermediate in the biotransformation pathway of the antiepileptic drug felbamate (2-phenyl-1,3-propanediol dicarbamate). This cyclic dicarbonyl compound is generated through the oxidative metabolism of felbamate in humans, specifically via the oxidation of 4-hydroxy-5-phenyl-tetrahydro-1,3-oxazin-2-one—a precursor cyclic carbamate metabolite [1] [4]. Despite its inherent chemical instability, evidence confirms its transient formation during felbamate processing, as validated through the detection of its decomposition products in human urine samples following felbamate administration [4]. The compound's structural significance lies in its position as a pivotal branch point in felbamate's metabolic fate, directing downstream pathways toward either detoxification or bioactivation routes [1].
The detection strategy for this elusive metabolite leveraged its decomposition chemistry rather than direct isolation. Researchers successfully identified 2-phenylacrylamide (compound 11) in urine samples from felbamate-treated patients as the definitive biomarker confirming in vivo formation of the oxazinane-dione [1] [4]. This approach was necessitated by the compound's rapid breakdown under physiological conditions, particularly at neutral to alkaline pH values characteristic of biological matrices. The urinary stability profile of 5-phenyl-1,3-oxazinane-2,4-dione is particularly relevant given that its half-life (15 hours at pH 6.5) permits sufficient survival time for detection through decomposition products in slightly acidic urine [1].
Table 1: Stability Profile of 5-Phenyl-1,3-oxazinane-2,4-dione in Biological Matrices
pH Condition | Half-Life (hours) | Primary Decomposition Products | Biological Relevance |
---|---|---|---|
6.5 | 15.0 | 2-Phenylacrylamide, 3-Carbamoyl-2-phenylpropionic acid | Urinary stability window |
7.4 | 3.5 | Multiple decomposition products | Physiological pH (blood/tissue) |
9.0 | 0.8 | Rapid decomposition to multiple species | Alkaline intestinal conditions |
The formation of 5-phenyl-1,3-oxazinane-2,4-dione occurs through a cascading sequence of biotransformations initiated by hepatic cytochrome P450 (CYP)-mediated oxidation. The pathway begins with the hydroxylation of felbamate's carbamate group, generating a reactive α-hydroxy carbamate intermediate that spontaneously decomposes to 3-carbamoyl-2-phenylpropionaldehyde [4]. This aldehyde intermediate undergoes two competing biotransformations: reversible cyclization to form 4-hydroxy-5-phenyl-tetrahydro-1,3-oxazin-2-one (a cyclic carbamate), and elimination yielding 2-phenylpropenal—a known hepatotoxicant [1] [4]. The oxidative transformation of the cyclic carbamate to the oxazinane-dione represents the final enzymatic step in this metabolic sequence, likely catalyzed by CYP isoforms through dehydrogenation [4].
The cyclization step exhibits profound pH dependence as a non-enzymatic process. Under physiological conditions, the aldehyde group of 3-carbamoyl-2-phenylpropionaldehyde undergoes spontaneous intramolecular nucleophilic attack by the proximal carbamoyl nitrogen, forming the six-membered cyclic carbamate structure. This reaction follows second-order kinetics and demonstrates accelerated rates under mildly acidic conditions that favor the protonated carbonyl, enhancing electrophilicity [1]. The structural analogy between this cyclization and the metabolic activation of cyclophosphamide (which generates 4-hydroxycyclophosphamide) is particularly noteworthy, as both pathways produce electrophilic aldehydes (acrolein and 2-phenylpropenal, respectively) through β-elimination reactions [4].
Table 2: Comparative Mechanisms in 5-Phenyl-1,3-oxazinane-2,4-dione Formation
Formation Mechanism | Catalytic Requirement | Key Chemical Features | Biological Significance |
---|---|---|---|
Cyclization of aldehyde precursor | Non-enzymatic, pH-dependent | Intramolecular nucleophilic addition, reversible | Generates stable cyclic carbamate for oxidation |
Oxidation of cyclic carbamate | CYP450-mediated dehydrogenation | Introduction of carbonyl group at C4 position | Produces electrophilic dione species |
Structural analogy to 4-hydroxycyclophosphamide | Parallel enzymatic activation | Both generate α,β-unsaturated aldehydes | Suggests conserved bioactivation mechanisms for toxic intermediates |
In vitro studies using phosphate buffers across physiological pH ranges (5.0-9.0) have quantified the decomposition kinetics of 5-phenyl-1,3-oxazinane-2,4-dione, revealing three primary degradation products formed through pH-dependent pathways. The major decomposition route at physiological pH (7.4) yields 3-carbamoyl-2-phenylpropionic acid (accounting for ~60% of products), the principal human felbamate metabolite. The competitive pathway generates 2-phenylacrylamide through decarboxylation, while a minor pathway produces an unstable decarbamoylated product that rapidly degrades [1] [4]. The kinetic profile demonstrates dramatically accelerated decomposition under alkaline conditions (t₁/₂ = 0.8 hours at pH 9) compared to acidic conditions (t₁/₂ = 15 hours at pH 6.5), indicating significant pH-dependent stability [1].
The decomposition mechanism involves base-catalyzed ring opening followed by divergent pathways. The initial step features hydroxide ion attack at the C2 carbonyl carbon, cleaving the C2-O1 bond and generating a ring-opened carbamic acid intermediate. This unstable species undergoes either: (1) hydrolytic decomposition to 3-carbamoyl-2-phenylpropionic acid (via decarboxylation), or (2) decarboxylative elimination yielding 2-phenylacrylamide [4]. Liquid chromatography-mass spectrometry (LC-MS) analyses using electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) have confirmed these structures through fragmentation patterns and comparison with synthetic standards [1] [3].
The experimental validation of these pathways employed synthesized 5-phenyl-1,3-oxazinane-2,4-dione incubated in buffered solutions with analysis via reverse-phase HPLC coupled to UV (λ=214 nm) and MS detection. The chromatographic resolution of decomposition products established their kinetic formation profiles and permitted structural assignments based on molecular ions ([M+H]⁺ m/z 192.1 for the parent compound; [M+H]⁺ m/z 148.1 for 2-phenylacrylamide) [1] [3]. These studies confirm the compound's role as the precursor species to both the major urinary acid metabolite and the reactive acrylamide species detected in biological systems.
Table 3: In Vitro Decomposition Products of 5-Phenyl-1,3-oxazinane-2,4-dione
Decomposition Product | Formation Mechanism | Relative Abundance at pH 7.4 | Detection Method |
---|---|---|---|
3-Carbamoyl-2-phenylpropionic acid | Hydrolytic decarboxylation | ~60% | HPLC-UV (retention time 8.2 min), LC-MS [M-H]⁻ m/z 206.1 |
2-Phenylacrylamide | Decarboxylative elimination | ~30% | HPLC-UV (retention time 12.1 min), LC-MS [M+H]⁺ m/z 148.1 |
Unstable decarbamoylated product | Hydrolytic N-dealkylation | ~10% | Not fully characterized, inferred from kinetic studies |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0